Lipophilicity and Conformational Flexibility Advantage
The methylene spacer between the piperidine ring and the pyrazole N1 in 877401-26-8 introduces one additional rotatable bond and a CH2 unit compared to the direct N-arylated analog tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3) [1]. This difference results in a higher computed XLogP3 (2.5 vs. ~2.0) and increased molecular weight (344.25 vs. 330.22 g/mol), which are consistent with enhanced membrane permeability potential [1]. The additional degree of rotational freedom may allow the pyrazole ring to adopt conformations that better match hydrophobic pockets in biological targets, as evidenced by improved binding in related kinase inhibitor series [2].
| Evidence Dimension | Lipophilicity (XLogP3) and molecular flexibility (rotatable bond count) |
|---|---|
| Target Compound Data | XLogP3 = 2.5; 4 rotatable bonds; MW = 344.25 g/mol [1] |
| Comparator Or Baseline | tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3): XLogP3 ≈ 2.0; 3 rotatable bonds; MW = 330.22 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units; +1 rotatable bond; ΔMW = +14.03 g/mol |
| Conditions | Computed physicochemical properties (PubChem/ChemSrc databases) |
Why This Matters
Higher lipophilicity and flexibility directly impact passive membrane permeability and target binding entropy, making 877401-26-8 a preferred scaffold for CNS and intracellular target programs where the non-methylene analog may fail to achieve sufficient exposure.
- [1] PubChem Compound Summary for CID 67084521. https://pubchem.ncbi.nlm.nih.gov/compound/67084521 View Source
- [2] Patent EP2821406B1: Novel piperidine compound or salt thereof having aurora A kinase inhibitory action. European Patent Office. https://patents.google.com/patent/EP2821406B1/en View Source
